molecular formula C13H13N5O3S3 B11007394 (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Cat. No.: B11007394
M. Wt: 383.5 g/mol
InChI Key: HFGOKFPZWBSHTR-UHFFFAOYSA-N
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Description

(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiadiazole ring, a benzothiazole ring, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide typically involves multiple steps. The process begins with the preparation of the thiadiazole and benzothiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include ethylamine, sulfur, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide
  • (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(ethylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide

Uniqueness

The uniqueness of (2E)-N-[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(methylsulfonyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H13N5O3S3

Molecular Weight

383.5 g/mol

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(methanesulfonamido)-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C13H13N5O3S3/c1-3-10-16-17-12(23-10)15-11(19)7-4-5-8-9(6-7)22-13(14-8)18-24(2,20)21/h4-6H,3H2,1-2H3,(H,14,18)(H,15,17,19)

InChI Key

HFGOKFPZWBSHTR-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N=C(S3)NS(=O)(=O)C

Origin of Product

United States

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